An In-depth Technical Guide to Netupitant D6: Chemical Structure and Properties
An In-depth Technical Guide to Netupitant D6: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of Netupitant D6. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. This document includes detailed experimental protocols and visual representations of key biological pathways to facilitate a deeper understanding of this compound.
Introduction
Netupitant D6 is the deuterated form of Netupitant, a potent and highly selective neurokinin-1 (NK1) receptor antagonist.[1][2] Netupitant, in a fixed-dose combination with palonosetron (a 5-HT3 receptor antagonist), is approved for the prevention of acute and delayed chemotherapy-induced nausea and vomiting (CINV).[3][4] The deuteration of Netupitant, specifically the replacement of six hydrogen atoms with deuterium, makes Netupitant D6 a valuable tool in pharmacokinetic studies and as an internal standard for quantitative analysis by methods such as NMR, GC-MS, or LC-MS.[1]
Chemical Structure and Physicochemical Properties
The chemical structure of Netupitant D6 is characterized by a central pyridine ring substituted with a 2-methylphenyl group, a 4-methyl-1-piperazinyl group, and a N,α,α-trimethyl-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 moiety. The six deuterium atoms are located on the two methyl groups of the isobutyramide side chain.
Table 1: Chemical Identifiers of Netupitant D6
| Identifier | Value |
| IUPAC Name | N,α,α-Trimethyl-N-[4-(2-methylphenyl)-6-(4-methyl-1-piperazinyl)-3-pyridinyl]-3,5-bis(trifluoromethyl)-benzeneacetamide-d6 |
| Molecular Formula | C₃₀H₂₆D₆F₆N₄O |
| Molecular Weight | 584.63 g/mol |
| CAS Number | 2070015-31-3 (labeled), 290297-26-6 (unlabeled) |
| PubChem CID | 101668955 |
Table 2: Physicochemical Properties of Netupitant D6
| Property | Value | Reference |
| Physical State | Solid (White to off-white) | |
| Solubility | DMSO: 9.09 mg/mL (15.55 mM) with sonication and warming to 60°C | |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | |
| Melting Point | Data not available for D6 form. Netupitant (unlabeled): 155-157 °C |
Pharmacology
Mechanism of Action
Netupitant is a selective antagonist of the human substance P/neurokinin-1 (NK1) receptors. These receptors are G-protein coupled receptors located in the central and peripheral nervous systems. The endogenous ligand for the NK1 receptor is Substance P, a neuropeptide involved in the transmission of pain signals and the emetic reflex. By competitively blocking the binding of Substance P to the NK1 receptor, Netupitant inhibits the downstream signaling pathways that lead to nausea and vomiting.
The antiemetic efficacy of the Netupitant/palonosetron combination stems from the targeting of two distinct pathways involved in emesis. Palonosetron, a 5-HT3 receptor antagonist, also contributes to the inhibition of signaling crosstalk between the 5-HT3 and NK1 receptors.
Pharmacokinetics (of Netupitant)
The pharmacokinetic properties of the non-deuterated form, Netupitant, have been extensively studied.
Table 3: Pharmacokinetic Properties of Netupitant
| Parameter | Value | Reference |
| Bioavailability | >60% (oral) | |
| Protein Binding | >99% | |
| Metabolism | Primarily by CYP3A4; to a lesser extent by CYP2D6 and CYP2C9 | |
| Elimination Half-life | 88 hours | |
| Excretion | Primarily fecal |
Signaling Pathway
The following diagram illustrates the mechanism of action of Netupitant at the NK1 receptor.
Caption: NK1 Receptor Signaling and Netupitant Inhibition.
Experimental Protocols
Synthesis of Netupitant
Experimental Workflow for Netupitant Synthesis
Caption: Generalized synthetic workflow for Netupitant.
Methodology:
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Preparation of Key Intermediates: The synthesis commences with the preparation of two key intermediates: 2-(3,5-bis(trifluoromethyl)phenyl)-2-methylpropanoic acid and N-methyl-4-(2-methylphenyl)-6-(4-methylpiperazin-1-yl)pyridin-3-amine. The synthesis of these intermediates involves several steps as detailed in the patent literature. For the synthesis of Netupitant D6, deuterated methylating agents would be used in the formation of the isobutyric acid moiety.
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Coupling Reaction: The two intermediates are then coupled together. Typically, the carboxylic acid is converted to an acid chloride, which then reacts with the amine to form the final amide bond.
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Purification: The crude product is purified using techniques such as flash chromatography to yield the final Netupitant product.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
Netupitant D6 is primarily used as an internal standard for the quantification of Netupitant in biological matrices. A general HPLC method for the analysis of Netupitant is described below.
Table 4: Typical HPLC Parameters for Netupitant Analysis
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 270 nm) |
| Injection Volume | 10-20 µL |
| Internal Standard | Netupitant D6 |
Methodology:
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Standard and Sample Preparation: Standard solutions of Netupitant and Netupitant D6 are prepared in a suitable solvent. Samples (e.g., plasma) are processed, typically involving protein precipitation followed by extraction. A known amount of Netupitant D6 internal standard is added to all samples and calibration standards.
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Chromatographic Separation: The prepared samples are injected into the HPLC system. The mobile phase composition is optimized to achieve good separation between Netupitant and other matrix components.
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Detection and Quantification: The eluting compounds are detected by a UV detector. The peak areas of Netupitant and Netupitant D6 are recorded. A calibration curve is constructed by plotting the ratio of the peak area of Netupitant to the peak area of Netupitant D6 against the concentration of the calibration standards. The concentration of Netupitant in the unknown samples is then determined from this calibration curve.
NK1 Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of compounds for the NK1 receptor using [³H]-Netupitant.
